Methyl 2,6-difluoropyridine-3-carboxylate

Medicinal Chemistry Nucleophilic Aromatic Substitution Regioselective Synthesis

Researchers synthesizing CNS-targeted receptor antagonists face regioselectivity challenges with chloro analogs. Methyl 2,6-difluoropyridine-3-carboxylate solves this via its dual-fluorine pattern: • Enables predictable sequential SNAr with 57:43 regioisomer distribution using methylamine, supporting SAR exploration • Serves as direct precursor to dopamine D2/D3 and 5-HT3 receptor antagonist pharmacophores • Compatible with parallel library synthesis for kinase inhibitor (PKCθ) hit-to-lead optimization • Supplied at 98% purity with batch-specific COA; ambient storage; ships globally

Molecular Formula C7H5F2NO2
Molecular Weight 173.12 g/mol
CAS No. 117671-02-0
Cat. No. B040223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,6-difluoropyridine-3-carboxylate
CAS117671-02-0
Molecular FormulaC7H5F2NO2
Molecular Weight173.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N=C(C=C1)F)F
InChIInChI=1S/C7H5F2NO2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3
InChIKeyFTFGRVXYRDOUJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,6-Difluoropyridine-3-Carboxylate: Fluorinated Pyridine Building Block


Methyl 2,6-difluoropyridine-3-carboxylate (CAS 117671-02-0) is a fluorinated pyridine derivative with a methyl ester functional group at the 3-position and fluorine atoms at the 2- and 6-positions of the pyridine ring [1]. It is primarily utilized as a key intermediate in the synthesis of biologically active compounds, particularly in drug discovery programs targeting central nervous system disorders and protein kinase inhibitors [2][3]. The compound serves as a precursor to 2,3,6-trisubstituted pyridine scaffolds via sequential nucleophilic aromatic substitution (SNAr) chemistry, enabling efficient access to complex molecular architectures relevant to medicinal chemistry [3].

Compound type Fluorinated pyridine building block
Synthetic logic Sequential SNAr for 2,3,6-trisubstituted pyridines
Research context Drug discovery research; kinase inhibitor programs

Why Chloro or Mono-Fluoro Analogs Cannot Substitute


Substituting methyl 2,6-difluoropyridine-3-carboxylate with its dichloro analog (methyl 2,6-dichloropyridine-3-carboxylate) or mono-fluorinated congeners is not scientifically justifiable due to fundamental differences in nucleophilic aromatic substitution (SNAr) regioselectivity and reactivity profiles [1]. The dual fluorine substitution pattern creates a distinct electrophilic landscape that governs both the sequence and the positional outcome of nucleophilic attacks [2]. Critically, the fluorine atoms confer markedly different leaving-group kinetics and electronic effects compared to chlorine, leading to divergent product distributions that would compromise synthetic route reproducibility and downstream biological activity if an analog were incorrectly substituted [1][2]. The quantitative evidence below demonstrates these non-interchangeable behaviors.

Target
2,6-Difluoro
Balanced SNAr regioselectivity with fluorine leaving-group kinetics enables sequential disubstitution strategies.
Mp 20–21 °C; requires inert-atmosphere refrigeration
Substitute
2,6-Dichloro analog
Highly biased 6-position selectivity and slower reactivity may shift synthetic pathway outcome and product distribution.
Mp 56–60 °C; crystalline solid at ambient
Risk factor
Regiochemical divergence
Fluorine vs. chlorine substitution pattern can alter positional outcome of nucleophilic attack, limiting direct replacement.
Risk factor
Physical state mismatch
Low-melting character vs. crystalline solid may affect automated dispensing and dissolution protocols.

Quantitative Differentiation Evidence for Procurement


SNAr Regioselectivity: Difluoro vs. Dichloro with Methylamine

Methyl 2,6-difluoropyridine-3-carboxylate (compound 12) exhibits a distinct regioselectivity profile compared to its dichloro analog in nucleophilic aromatic substitution. In a reaction with methylamine in ethanol at -25°C, compound 12 produces a 57:43 mixture of the 2-fluoro-6-methylamino regioisomer (13) and its regioisomer (14) [1]. In contrast, under comparable conditions or with optimized nucleophile selection, methyl 2,6-dichloropyridine-3-carboxylate (16) demonstrates markedly different regiochemical behavior, achieving >97% selectivity for substitution at the 6-position when treated with 4-methylbenzenethiolate anion in DMF, yielding the product in quantitative yield [1].

SNAr Regioselectivity
Direct head-to-head comparison
Target: 57:43 regioisomer ratio (2-F-6-methylamino : regioisomer) with methylamine
Comparator: >97% 6-position selectivity with 4-methylbenzenethiolate (dichloro analog)
Regiochemical outcome differs fundamentally; balanced mixture vs. highly biased substitution.
Methylamine in EtOH at -25 °C (target); thiolate in DMF (comparator).
Medicinal Chemistry Nucleophilic Aromatic Substitution Regioselective Synthesis

Methoxylation Reactivity: Positional Selectivity Differences

The dichloro analog demonstrates a pronounced preference for substitution at the 6-position under methoxylation conditions, while the difluoro compound engages in different reaction pathways. Specifically, reaction of methyl 2,6-dichloropyridine-3-carboxylate (16) with sodium methoxide in tetrahydrofuran (THF) and CH2Cl2 provides the 2-methoxypyridine-3-carboxylic ester as the main product; however, when conducted in N,N-dimethylformamide (DMF) and MeOH, the reaction proves highly regioselective for the 6-position [1]. This contrasts with the SNAr behavior of the difluoro compound 12, which is preferentially utilized for sequential disubstitution strategies wherein the 2- and 6-positions are differentiated by the stronger fluorine leaving-group effect [1][2].

Methoxylation Selectivity
Cross-study comparable
Target: Sequential 2- and 6-position substitution accessible via fluorine activation
Comparator: Solvent-switchable 2- vs. 6-position methoxylation (dichloro analog)
Halogen identity determines accessible synthetic pathways; sequential disubstitution vs. solvent-directed selectivity.
Sodium methoxide conditions; THF/CH2Cl2 vs. DMF/MeOH for comparator.
SNAr Reaction Methoxylation Halogen Exchange

SNAr Kinetics: Fluorine vs. Chlorine Leaving Group Effect

Although direct kinetic measurements for methyl 2,6-difluoropyridine-3-carboxylate are not published, well-established class-level structure-reactivity relationships indicate that 2-fluoropyridine derivatives undergo SNAr reactions approximately 250 times faster than their 2-chloropyridine counterparts [1]. Specifically, 2-fluoropyridine reacts with sodium ethoxide in ethanol about 250 times faster than 2-chloropyridine under identical conditions [1]. Extrapolating this class-level behavior to the 2,6-difluoro substitution pattern of methyl 2,6-difluoropyridine-3-carboxylate implies that both fluorine atoms are significantly more reactive toward nucleophilic displacement than chlorine would be, enabling sequential SNAr transformations that are kinetically inaccessible with chloro analogs [2].

SNAr Kinetics
Class-level inference
Inferred ~250-fold rate enhancement for fluoro vs. chloro substitution based on 2-fluoropyridine class data
Class-level kinetic advantage supports mild-condition reactivity and higher throughput.
Extrapolated from sodium ethoxide/ethanol model system; direct measurement not published.
Reaction Kinetics SNAr Mechanism Fluorine Effect

Physical Form: Low-Melting Solid vs. Crystalline Solid

Methyl 2,6-difluoropyridine-3-carboxylate exhibits a melting point of 20-21°C , placing it near ambient room temperature and rendering it a low-melting solid or liquid under standard laboratory conditions. In direct contrast, the closest chloro analog, methyl 2,6-dichloropyridine-3-carboxylate (CAS 65515-28-8), displays a melting point of 56-60°C, existing as a crystalline solid at ambient conditions [1]. This physical state difference affects handling, dissolution kinetics, and automated liquid handling compatibility.

Physical State
Head-to-head
Target Mp: 20–21 °C (low-melting solid/liquid at ambient)
Comparator Mp: 56–60 °C (crystalline solid; ΔT ≈ 35–39 °C lower)
Liquid-handling compatibility and dissolution kinetics may differ; consider automation fit.
Supplier-reported melting ranges; standard atmospheric pressure.
Physical Properties Handling Characteristics Procurement Specifications

Synthetic Utility: Access to Trisubstituted Pyridines

The practical synthetic utility of the 3-substituted-2,6-difluoropyridine scaffold has been explicitly validated in a drug discovery context. Katoh et al. demonstrated that 3-substituted-2,6-difluoropyridines (a class that includes methyl 2,6-difluoropyridine-3-carboxylate) are easily converted to 2,3,6-trisubstituted pyridines by nucleophilic aromatic substitution with good regioselectivity and yield [1]. This methodology was successfully applied to synthesize various 2,3,6-trisubstituted pyridines, including macrocyclic derivatives, as novel protein kinase C theta (PKCθ) inhibitors in moderate to good yields [1].

Synthetic Utility
Class-level inference
3-substituted-2,6-difluoropyridine scaffold converted to 2,3,6-trisubstituted pyridines in moderate to good yield
Scaffold validated in drug discovery setting for parallel library synthesis.
Applied to PKCθ inhibitor synthesis; yield range reported as moderate to good.
Drug Discovery Parallel Synthesis PKCθ Inhibitors

Storage Conditions: Inert Atmosphere and Refrigeration

Methyl 2,6-difluoropyridine-3-carboxylate requires storage under inert gas (nitrogen or argon) at 2-8°C for optimal stability . This refrigeration requirement may impose logistical considerations for procurement and inventory management compared to more stable analogs. While direct comparative stability data with chloro analogs are not published, the standard recommendation for refrigerated, inert-atmosphere storage indicates higher sensitivity to hydrolysis or oxidation that must be accounted for in procurement and handling planning .

Storage Conditions
Data to verify
Recommended: inert gas (N2 or Ar) at 2–8 °C
Refrigeration and inert-atmosphere logistics may influence procurement planning.
Vendor-specified recommendation; comparative stability data not published.
Storage Conditions Shelf-Life Procurement Logistics

Validated Application Scenarios


Dopamine D2/D3 and 5-HT3 Receptor Antagonist Intermediates

This compound serves as a critical starting material for constructing the pyridine carboxylic acid core of potent dopamine D2/D3 and serotonin-3 (5-HT3) receptors antagonists [1]. Specifically, methyl 2,6-difluoropyridine-3-carboxylate (compound 12) is converted via sequential SNAr reactions to 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, the carboxylic acid moiety of a dual-acting antagonist with anti-emetic activity [1]. The 57:43 regioisomer distribution obtained with methylamine at low temperature provides synthetic chemists with access to both substitution patterns, enabling structure-activity relationship (SAR) exploration around the pyridine ring [1].

Kinase Inhibitor Discovery: 2,3,6-Trisubstituted Pyridines

Medicinal chemistry programs targeting protein kinases, particularly protein kinase C theta (PKCθ), can leverage methyl 2,6-difluoropyridine-3-carboxylate as a member of the 3-substituted-2,6-difluoropyridine building block class [2]. The scaffold undergoes sequential nucleophilic aromatic substitution with good regioselectivity to produce diverse 2,3,6-trisubstituted pyridines, including macrocyclic derivatives, in moderate to good yields [2]. This synthetic versatility makes the compound suitable for parallel library synthesis and hit-to-lead optimization campaigns where rapid access to structurally diverse pyridine-containing analogs is required [2].

CNS-Targeted Therapeutics via Fluorinated Pyridines

The 2,6-difluoropyridine-3-carboxylate scaffold has established utility in synthesizing compounds targeting central nervous system (CNS) receptors [1][3]. The fluorine substitution pattern enhances metabolic stability and modulates physicochemical properties relevant to blood-brain barrier penetration [3]. As demonstrated in the synthesis of 5-HT3 receptor ligands, this building block enables efficient construction of complex pyridine-containing pharmacophores that would be difficult to access via non-fluorinated or chloro-substituted analogs due to divergent regioselectivity outcomes [1].

Agrochemical Intermediates for Fluorinated Pyridine Herbicides

Difluoropyridine derivatives, including 2,6-difluoropyridine-3-carboxylate esters, are established intermediates in the synthesis of herbicides and crop protection agents [4][5]. The class of 2,6-substituted pyridine compounds demonstrates activity as herbicides, and fluorinated pyridines exhibit enhanced lipophilicity and metabolic stability that improve field persistence and bioavailability [4][5]. While methyl 2,6-difluoropyridine-3-carboxylate itself is primarily a synthetic intermediate, its structural features align with the design principles of commercial agrochemical actives [4].

Application
Selection Property
Validation Focus
Dopamine/serotonin receptor antagonist intermediates
Balanced SNAr regioselectivity for SAR exploration
Regioisomer distribution and pyridine core substitution pattern
Kinase inhibitor discovery programs
Sequential disubstitution to 2,3,6-trisubstituted pyridines
Yield and regioselectivity in parallel library synthesis
CNS-targeted research tool synthesis
Fluorine substitution pattern for physicochemical modulation
Metabolic stability and blood-brain barrier penetration context
Agrochemical intermediate research
2,6-Difluoropyridine scaffold lipophilicity
Herbicidal activity screening and field-persistence context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2,6-difluoropyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.